molecular formula C26H32N4OS B10793606 N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide

N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide

Cat. No.: B10793606
M. Wt: 448.6 g/mol
InChI Key: NDJMUWDIDQMYFY-UHFFFAOYSA-N
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Description

N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide is a complex organic compound that features a benzo[d]isothiazole moiety, a piperazine ring, and an indene structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide typically involves multi-step organic reactionsThe final step involves the coupling of the indene structure with the butyramide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound acts as an antagonist, modulating the activity of these neurotransmitters and influencing various physiological processes .

Properties

Molecular Formula

C26H32N4OS

Molecular Weight

448.6 g/mol

IUPAC Name

N-[6-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1H-inden-1-yl]butanamide

InChI

InChI=1S/C26H32N4OS/c1-2-5-25(31)27-23-11-10-20-9-8-19(18-22(20)23)12-13-29-14-16-30(17-15-29)26-21-6-3-4-7-24(21)32-28-26/h3-4,6-9,18,23H,2,5,10-17H2,1H3,(H,27,31)

InChI Key

NDJMUWDIDQMYFY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1CCC2=C1C=C(C=C2)CCN3CCN(CC3)C4=NSC5=CC=CC=C54

Origin of Product

United States

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